
Alitame
概要
説明
アリテームは、1980年代初頭にファイザー社が開発したアスパラギン酸を含むジペプチド系甘味料です . 一部の国では、アクレーメというブランド名で販売されています . アリテームは、スクロース(砂糖)の約2000倍、アスパルテームの約10倍の甘みがあります . アスパルテームとは異なり、アリテームはフェニルアラニンを含まないため、フェニルケトン尿症患者に適しています .
製造方法
アリテームは、(S)-[2,5-ジオキソ-(4-チアゾリジン)]酢酸と® -2-アミノ-N-(2,2,4,4-テトラメチル-3-チエタニル)プロパンアミドという2つの中間体間の反応を含む多段階プロセスで合成されます . 最終生成物は、アリテーム/4-メチルベンゼンスルホン酸付加物の結晶化、それに続く追加の精製ステップ、および水からの再結晶によって単離および精製されます .
準備方法
Alitame is synthesized through a multistep process involving the reaction between two intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an this compound/4-methylbenzenesulfonic acid adduct, followed by additional purification steps and recrystallization from water .
化学反応の分析
科学的研究の応用
Alitame is a high-intensity sweetener that can be used in a variety of applications due to its sweetening properties .
General Information: this compound is a high-intensity sweetener . It is used in very small amounts for sweetening .
Scientific Research Applications
- HPLC Method: High-performance liquid chromatography (HPLC) methods have been developed to detect and measure the concentrations of this compound in liquid dairy products and milk-containing beverages .
- Transplacental Transfer Studies: Studies using pregnant Long-Evans rats have examined this compound's potential for transplacental transfer. High levels of radioactivity were found in both maternal plasma and fetuses, indicating that this compound can cross the placenta .
- Tissue Distribution Studies: Research on tissue distribution in rats showed that the half-life of this compound clearance in most tissues is between 3 to 6 hours, with levels dropping below detection by day 7. However, residue levels in the eyes decreased much more slowly .
Toxicity and Tolerance Studies
- Acute Exposure: In acute exposure studies, mice and rats were administered a single dose of this compound at 5000 mg/kg bw. Mice showed no deaths or significant clinical signs, while rats exhibited increased activity and jitteriness. No gross pathological changes were observed in most animals .
- Subchronic Exposure: In a 3-month study with rats fed diets containing this compound, dose-related decreases in body-weight gain were observed in both males and females, with no deaths or clinical signs of toxicity .
- Human Tolerance: A 90-day double-blind tolerance study on humans using this compound in capsules at a dose of 10 mg/kg bw/day showed no treatment-related changes in blood pressure, pulse, temperature, or body weight. Some subjects discontinued due to side effects, but rechallenge after 6 months produced no allergic reactions .
Cinnamomum Zeylanicum Extract
- Diabetes Research: Studies have explored the effects of Cinnamomum zeylanicum extracts on diabetes, including its impact on glycosylated hemoglobin, fasting plasma glucose, and serum insulin levels .
- Antidiabetic and Antioxidant Effects: Cinnamon oil extracted from Cinnamomum zeylanicum has shown potential in protecting against diabetic nephropathy due to its antioxidant and antidiabetic effects .
- Melanin Synthesis Inhibition: Cinnamomum osmophloeum ethanol extracts have been found to inhibit melanin synthesis by repressing tyrosinase expression .
- Health Benefits: Cinnamomum zeylanicum has demonstrated various health benefits, including antimicrobial, antioxidant, and anti-inflammatory properties. It can also lower blood glucose, blood pressure, and serum cholesterol .
作用機序
アリテームは、味蕾の甘味受容体と相互作用することで甘味効果を発揮します . この化合物は、アスパラギン酸部分と2,2,4,4-テトラメチルチエタニルアミンの末端アミドを含む独自の構造をしており、その強い甘味に貢献しています . 甘味受容体との相互作用には、疎水性認識部位が関与し、この化合物の甘味に不可欠です .
類似化合物の比較
アリテームは、アスパルテーム、ネオテーム、サッカリン、アセスルファムKなど、他の人工甘味料とよく比較されます . アスパルテームとネオテームもジペプチド系甘味料ですが、アリテームは甘味強度が高く、高温や酸性条件下でも安定している点が特徴です . アスパルテームとは異なり、アリテームはフェニルアラニンを含まないため、フェニルケトン尿症の患者に適しています . サッカリンとアセスルファムKは、アリテームよりも安定していますが、化学構造と甘味プロファイルが異なります .
結論
アリテームは、食品業界や科学研究において、さまざまな用途を持つ非常に強力で安定した人工甘味料です。その独自の化学構造と甘味受容体との相互作用により、低カロリーで砂糖不使用の製品を開発するための貴重な化合物となっています。他の人工甘味料と比較して、アリテームは、特にフェニルケトン尿症の患者にとって、明確な利点を提供します。
類似化合物との比較
Alitame is often compared with other artificial sweeteners such as aspartame, neotame, saccharin, and acesulfame potassium . While aspartame and neotame are also dipeptide sweeteners, this compound is unique due to its higher sweetness intensity and stability under hot or acidic conditions . Unlike aspartame, this compound does not contain phenylalanine, making it suitable for individuals with phenylketonuria . Saccharin and acesulfame potassium are more stable than this compound but have different chemical structures and sweetness profiles .
Conclusion
This compound is a highly potent and stable artificial sweetener with various applications in the food industry and scientific research. Its unique chemical structure and interaction with sweetness receptors make it a valuable compound for developing low-calorie and sugar-free products. Compared to other artificial sweeteners, this compound offers distinct advantages, particularly for individuals with phenylketonuria.
生物活性
Alitame is a high-potency dipeptide sweetener developed by Pfizer, known for its intense sweetness and low caloric content. Its chemical structure consists of L-aspartic acid and D-alanine, making it a unique compound among artificial sweeteners. This article explores the biological activity of this compound, focusing on its metabolic effects, toxicity studies, and potential health implications based on diverse research findings.
Metabolism and Enzyme Induction
This compound undergoes metabolic processes that can influence liver enzyme activity. A significant study examined the hepatic enzyme-inducing activity of this compound in Sprague-Dawley rats. The rats were administered varying doses of this compound (up to 2000 mg/kg body weight) to assess the impact on liver enzymes, specifically cytochrome P-450 levels and related activities.
- Key Findings:
- At doses of 500 mg/kg body weight, cytochrome P-450 levels increased by approximately 140% compared to controls.
- Enzyme activities such as ethoxyresorufin-O-deethylase (EROD), pentoxyresorufin-O-dealkylase (PROD), and resorufin-O-deethylase (ERD) showed significant increases of 3.6-fold, 6.3-fold, and 4.7-fold, respectively .
- Light microscopy revealed hepatocellular hypertrophy and some periportal inflammation at higher doses .
Toxicity Studies
Long-term studies have been conducted to evaluate the potential toxic effects of this compound. A one-year toxicity study and a two-year carcinogenicity study in rats indicated that while there were observable effects in the liver, kidney, and lymph nodes, these were not indicative of adverse health impacts.
- Results Summary:
Human Studies
In a controlled human study involving eight male subjects over fourteen days, this compound was administered at a dosage of 15 mg/kg body weight per day. The results indicated no significant adverse effects or changes in metabolic parameters among participants .
Hepatic Effects in Rats
A detailed examination of the hepatic effects of this compound was conducted through various dosing regimens:
Dose (mg/kg bw) | Cytochrome P-450 Level Increase | EROD Activity Increase | PROD Activity Increase | ERD Activity Increase |
---|---|---|---|---|
500 | 140% | 3.6-fold | 6.3-fold | 4.7-fold |
1000 | 200% | Significant increase | Significant increase | Slight increase |
The study demonstrated that this compound acts as a weak inducer of hepatic enzymes, which may lead to changes in body weight gain and liver weight in female subjects .
Long-term Exposure Studies
In long-term studies assessing chronic exposure to this compound:
Q & A
Basic Research Questions
Q. What is the molecular basis of Alitame’s high sweetness potency compared to sucrose and aspartame?
this compound’s sweetness (2,000× sucrose, 10× aspartame) arises from its unique dipeptide structure: L-aspartic acid, D-alanine, and a 2,2,4,4-tetramethylthietanyl-amine moiety. This hydrophobic group enhances receptor binding affinity by stabilizing interactions with the T1R2/T1R3 sweet taste receptor’s hydrophobic pocket, distinct from aspartame’s binding site . Conformational studies (X-ray crystallography, NMR) reveal an "L-shaped" structure in solution, optimizing receptor engagement .
Q. How is this compound metabolized in humans, and what are its excretion pathways?
this compound is absorbed in the gastrointestinal tract and metabolized into two components:
- Aspartic acid : Metabolized via standard amino acid pathways.
- Alanine amide : Excreted primarily as glucuronide conjugates (70–80%) or sulfoxide/sulfone derivatives (20–30%) in urine .
Animal studies show no bioaccumulation, with >90% excreted within 48 hours.
Q. What analytical methods are validated for quantifying this compound in food matrices?
Method | LOD | LOQ | Recovery Rate | RSD |
---|---|---|---|---|
UPLC () | 0.48 μg/g | 1.58 μg/g | 97.2–98.2% | 2.5% |
LC-MS () | 0.2 μg/L | 0.6 μg/L | 95–105% | <3% |
Key challenges include matrix interference in dairy products; solid-phase extraction (SPE) is recommended for purification . |
Advanced Research Questions
Q. How do conformational changes in this compound impact its stability in thermally processed foods?
this compound degrades via two pathways:
One-stage hydrolysis : Harsh conditions (pH <3, >100°C) cleave the peptide bond, yielding aspartic acid and alanine amide.
Two-stage isomerization : At pH 2–5, β-aspartic acid forms first, followed by hydrolysis .
Solution : Encapsulation in maltodextrin or cyclodextrin matrices reduces thermal degradation by 40–60% in baked goods .
Q. What experimental models address contradictions in this compound’s safety profile?
- Toxicity : 18-month dog studies identified NOAEL at 100 mg/kg/day (hepatomegaly observed at higher doses), leading to an ADI of 0–1 mg/kg .
- Carcinogenicity : JECFA and EFSA reviews (2002–2023) found no evidence of carcinogenicity or reproductive toxicity in rodent models .
Gaps : Long-term human data (>5 years) are lacking; cohort studies with diabetic populations are recommended .
Q. How does this compound’s receptor binding differ across species, and what implications does this have for taste studies?
this compound activates sweet receptors in humans, primates, and rodents, unlike aspartame, which is ineffective in rodents. Chimeric receptor studies identified a critical hydrophobic interaction between this compound’s thietane ring and human T1R3’s transmembrane domain . Methodological note : Use HEK293 cells expressing human/murine T1R2/T1R3 for cross-species comparisons .
Q. What synergies exist between this compound and other sweeteners in food formulations?
this compound exhibits synergistic sweetness with:
- Acesulfame-K : 30–50% sweetness enhancement at 1:1 ratios.
- Sucralose : Reduces bitter aftertaste in beverages .
Optimization : Response Surface Methodology (RSM) is effective for balancing sweetness intensity and stability in dairy products .
Q. Methodological Guidelines
8. Designing dose-response studies for this compound’s glycemic impact in diabetic models:
- Animal models : Use streptozotocin-induced diabetic rats; administer this compound (0.1–10 mg/kg/day) for 12 weeks.
- Endpoints : Measure HbA1c, insulin sensitivity (HOMA-IR), and pancreatic β-cell function .
- Controls : Include aspartame and sucralose to compare metabolic effects.
9. Validating this compound’s stability in acidic beverages:
- Protocol : Incubate this compound (100 ppm) in citrate buffer (pH 3.0, 40°C) for 30 days.
- Analysis : UPLC-PDA quantifies degradation products (β-aspartic acid, alanine amide).
- Acceptance criteria : <10% degradation under accelerated conditions .
Q. Regulatory and Comparative Insights
特性
IUPAC Name |
3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBOUFAWPCPFTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861032 | |
Record name | 3‐Amino‐3‐({1‐[(2,2,4,4‐tetramethylthietan‐3‐ yl)carbamoyl]ethyl}carbamoyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80863-62-3 | |
Record name | Alitame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。